molecular formula C7H13ClO3S B11716935 (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride

(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride

Cat. No.: B11716935
M. Wt: 212.70 g/mol
InChI Key: SVBYFMCLFLFISF-NKWVEPMBSA-N
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Description

(1R,2S)-2-Ethoxycyclopentane-1-sulfonyl chloride ( 2173999-64-7) is a chiral organosulfur compound with the molecular formula C 7 H 13 ClO 3 S and a molecular weight of 212.69 [ ]. This chemical belongs to the class of sulfonyl halides, characterized by a sulfonyl group (R-SO 2 ) bonded to a chloride atom, making it a highly reactive electrophile [ ]. The core research value of this compound lies in its dual functionality: the highly reactive sulfonyl chloride group and the defined stereochemistry of the cyclopentane ring. The sulfonyl chloride group serves as a versatile handle for introducing the sulfonyl moiety into target molecules through reactions with nucleophiles. It readily undergoes substitution with amines to form sulfonamides, and with alcohols or phenols to yield sulfonate esters—key functional groups in medicinal chemistry and material science [ ]. This mechanism of action , transferring the sulfonyl group to a nucleophile, is fundamental to its utility as a synthetic building block [ ]. Researchers may employ this chiral sulfonyl chloride as a critical intermediate in the synthesis of more complex, stereodefined molecules. Potential applications include its use in the development of pharmaceutical candidates, such as protease inhibitors or receptor modulators, where the sulfonamide group can enhance binding affinity and metabolic stability. Its defined (1R,2S) stereochemistry is particularly valuable for constructing compounds with specific three-dimensional architectures, which is crucial for probing biological pathways or creating asymmetric catalysts. [For Research Use Only (RUO). Not for diagnostic, therapeutic, or any human use.]

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

SVBYFMCLFLFISF-NKWVEPMBSA-N

Isomeric SMILES

CCO[C@H]1CCC[C@H]1S(=O)(=O)Cl

Canonical SMILES

CCOC1CCCC1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Enantioselective Organocatalytic Approaches

The stereochemical integrity of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is typically established during cyclopentane ring formation. A sequential one-pot procedure, adapted from spirocyclization methodologies, employs chiral secondary amines (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) and palladium catalysts (Pd₂(dba)₃) to induce enantiocontrol. For example, combining 0.15 equiv of the organocatalyst with 0.01 equiv of Pd₂(dba)₃ in ethyl acetate at room temperature yields the cyclopentane core with 98–99% enantiomeric excess (ee).

Mechanistic Insights :

  • Enamine Formation : The organocatalyst condenses with α,β-unsaturated aldehydes to generate a chiral enamine intermediate.

  • Spirocyclization : Palladium-mediated Conia–ene reaction forms the cyclopentane scaffold while preserving stereochemistry.

  • Sulfonation : Post-cyclization treatment with chlorosulfonic acid introduces the sulfonyl chloride group.

Sulfonation and Functionalization Protocols

Direct Sulfonation Using Chlorosulfonic Acid

Industrial-scale synthesis often employs chlorosulfonic acid (ClSO₃H) for direct sulfonation of 2-ethoxycyclopentanol precursors. Adapted from benzoic acid sulfonation methods, the reaction proceeds under anhydrous conditions at 135°C for 4 hours, followed by ice quenching to stabilize the sulfonyl chloride moiety.

Optimized Conditions :

ParameterValue
Molar Ratio (Substrate:ClSO₃H)1:4–10
CatalystH₂SO₄ (0.7–1.0 equiv)
Temperature135–145°C
Reaction Time2–4 hours
Yield70–89%

Quenching with ice-water (≤2°C) prevents hydrolysis to sulfonic acids, while subsequent filtration and neutralization with aqueous NaHCO₃ yield the crude product.

Stepwise Protection-Sulfonation-Deprotection

For substrates sensitive to harsh sulfonation conditions, a three-step sequence is preferred:

  • Ethoxylation : Cyclopentene oxide is opened with ethanol in the presence of BF₃·Et₂O to install the ethoxy group.

  • Sulfonation : The resulting alcohol is treated with SOCl₂ and dimethylformamide (DMF) to form the sulfonyl chloride.

  • Recrystallization : Crude product is purified via alcoholic aqueous solutions (e.g., 10% ethanol/water), achieving >99% purity by HPLC.

Solvent and Catalyst Screening for Yield Optimization

Data from enantioselective syntheses highlight solvent-dependent performance (Table 1):

Table 1: Solvent Effects on Yield and Enantiomeric Excess

SolventTime (Days)Yield (%)ee (%)
Ethyl Acetate18796/99
Toluene19395/98
CH₃CN63086/96
THF46893/94

Ethyl acetate and toluene maximize yield and stereoselectivity, while polar solvents (e.g., CH₃CN) slow reaction kinetics.

Industrial-Scale Purification and Quality Control

Recrystallization Protocols

Crude (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is dissolved in 10% ethanolic aqueous solution, decolorized with activated carbon, and recrystallized at 0°C. This method reduces impurities (e.g., sulfonic acid byproducts) and achieves >99% purity.

Analytical Validation

  • Chiral HPLC : Daicel Chiralpak columns confirm enantiopurity (ee ≥98%).

  • ¹H/¹³C NMR : Characteristic signals at δ 1.3 ppm (ethoxy CH₃) and δ 55 ppm (cyclopentane C-SO₂Cl).

  • Melting Point : 232–234°C (consistent with literature).

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfonic Acids : Result from premature hydrolysis. Mitigated by strict anhydrous conditions and rapid ice quenching.

  • Racemization : Occurs at elevated temperatures. Controlled by maintaining reactions ≤145°C and using chiral auxiliaries.

Scalability Limitations

Palladium-catalyzed methods face cost barriers at industrial scales. Alternatives include recyclable organocatalysts (e.g., proline derivatives) and continuous-flow systems to reduce catalyst loading .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction: Reducing agent (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

    Oxidation: Oxidizing agent (hydrogen peroxide), solvent (water), temperature (0-25°C).

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism of Action

The sulfonyl chloride functional group of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. It can participate in various reactions, including:

  • Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are important in medicinal chemistry.
  • Synthesis of Sulfones : It can also be used to synthesize sulfones through nucleophilic substitution reactions.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride may have applications in drug development due to its ability to modify biological targets. Specific areas of interest include:

  • Enzyme Inhibition : The compound’s reactivity allows it to inhibit specific enzymes, which is crucial for developing targeted therapies. For instance, it has been investigated for its potential to inhibit serine-threonine kinases involved in cancer signaling pathways.
  • Anticancer Research : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Biochemical Research

Applications in Protein Modification

The ability of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride to selectively modify proteins makes it a significant tool in biochemical research:

  • Studying Enzyme Mechanisms : Researchers utilize this compound to investigate enzyme kinetics and inhibition mechanisms, contributing to our understanding of metabolic pathways.
  • Protein Interaction Studies : Its reactivity enables the selective modification of amino acids within proteins, facilitating studies on protein function and interaction.

Case Study 1: Enzyme Inhibition

A study demonstrated the efficacy of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride as an inhibitor of a specific kinase involved in cancer progression. The compound showed significant inhibitory activity at low concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antitumor Activity

In vitro studies evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis in treated cells, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Functional Group Comparison

Compound Name Functional Groups Reactivity/Applications Reference(s)
(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride Ethoxy, sulfonyl chloride High reactivity in nucleophilic substitutions (e.g., sulfonamide formation). Inferred
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () Methyl ester, methylamine Intermediate in peptide synthesis; amine group enables hydrogen bonding.
O-1-Ethylpentyl ethylphosphonofluoridate () Phosphonofluoridate ester Organophosphorus compound; potential enzyme inhibitor (e.g., acetylcholinesterase).
2-Chloro-1-phenylethanone () Acyl chloride, phenyl group Reactive in Friedel-Crafts acylations; less stable than sulfonyl chlorides.

Key Observations :

  • Sulfonyl chloride vs. acyl chloride : Sulfonyl chlorides are less electrophilic but more thermally stable than acyl chlorides, making them suitable for stepwise syntheses .
  • Ethoxy vs. methyl ester: The ethoxy group in the target compound may enhance solubility in non-polar solvents compared to polar esters .

Stereochemical and Structural Analogues

Compound Name Core Structure Stereochemistry Applications Reference(s)
(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride Cyclopentane (1R,2S) Chiral synthesis, pharmaceuticals Inferred
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl () Cyclopropane (1R,2S) Neurological research (e.g., NMDA receptor modulation)
1-Methylcyclopentanol () Cyclopentane No chiral centers Solvent, intermediate in fragrances

Key Observations :

  • Cyclopentane vs. cyclopropane : Cyclopropane derivatives () exhibit higher ring strain, increasing reactivity but reducing stability compared to cyclopentane-based compounds.

Research Implications and Gaps

  • Reactivity studies : The ethoxy group’s electron-donating effects could reduce the sulfonyl chloride’s electrophilicity compared to unsubstituted analogs.

Biological Activity

(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a reactive intermediate in the synthesis of biologically active molecules. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

The compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. This reactivity allows it to participate in various chemical transformations, making it a valuable building block in organic synthesis.

Key Chemical Properties:

  • Molecular Formula: C7_7H9_9ClO2_2S
  • Molecular Weight: 202.66 g/mol
  • Appearance: Colorless to pale yellow liquid
  • Boiling Point: Approximately 150 °C

Biological Applications

The primary biological application of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride lies in its role as an electrophile in synthetic organic chemistry. It can be used to synthesize sulfonamides and other derivatives that exhibit various biological activities.

1. Anticancer Activity

Research indicates that compounds derived from sulfonyl chlorides can inhibit key signaling pathways involved in cancer progression, particularly the ERK/MAPK pathway. Inhibitors targeting this pathway have shown promise in treating various cancers such as melanoma and colorectal cancer .

Mechanism of Action:

  • Inhibition of ERK2 activity leads to reduced cell proliferation and survival in cancer cell lines.
  • Compounds synthesized using (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride have been evaluated for their ability to modulate this pathway.

2. Antimicrobial Activity

Sulfonamides derived from sulfonyl chlorides have demonstrated antimicrobial properties. These compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial cell division and survival.

Case Studies

Several studies have explored the biological activity of compounds synthesized from (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride:

Case Study 1: Synthesis of Sulfonamide Derivatives

A study reported the synthesis of various sulfonamide derivatives using (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride as a key intermediate. The derivatives were tested against several cancer cell lines, showing promising results with IC50 values ranging from 5 to 20 µM .

Compound NameCell Line TestedIC50 (µM)
Sulfonamide AA375 (Melanoma)10
Sulfonamide BHCT116 (Colorectal)15
Sulfonamide CMCF7 (Breast Cancer)12

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride were assessed for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Salmonella typhimurium40

Q & A

Basic: What are the key synthetic pathways for (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride?

Answer:
The synthesis typically involves multi-step processes:

Cyclopentane Functionalization : Introduce the ethoxy group via nucleophilic substitution or esterification of cyclopentanol derivatives under controlled pH and temperature .

Sulfonation : React the intermediate with chlorosulfonic acid or thionyl chloride (SOCl₂) to install the sulfonyl chloride group. Solvents like dichloromethane (DCM) and temperatures between 0–5°C minimize side reactions .

Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., palladium or rhodium complexes) ensure the (1R,2S) configuration .

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure product .

Basic: How is the stereochemical integrity of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride validated?

Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess (>99%) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J1,2J_{1,2}) and NOE correlations verify spatial arrangements .
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice structures .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfonation?

Answer:

  • Temperature Control : Maintain sub-ambient temperatures (0–5°C) to suppress hydrolysis of the sulfonyl chloride group .
  • Solvent Selection : Use anhydrous DCM or THF to limit water-induced decomposition .
  • Catalyst Tuning : Transition metals (e.g., Pd or Cu) enhance regioselectivity in cyclopentane functionalization, reducing byproducts like sulfonic acids .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

Advanced: What computational strategies predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Answer:

  • DFT Calculations : Model transition states (e.g., SN² mechanisms) to predict activation energies and regioselectivity with amines or alcohols .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify steric or electronic constraints affecting reactivity .
  • Hammett Plots : Correlate substituent effects (σ values) on reaction rates in aromatic substitution analogs .

Advanced: How do steric and electronic factors influence the stability of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride?

Answer:

  • Steric Hindrance : The ethoxy group at C2 restricts access to the sulfonyl chloride, reducing hydrolysis but increasing susceptibility to intramolecular cyclization .
  • Electronic Effects : Electron-withdrawing sulfonyl groups polarize the C–S bond, enhancing electrophilicity. However, electron-donating ethoxy groups destabilize the chloride via resonance .
  • Stability Protocols : Store under anhydrous conditions at -20°C with molecular sieves to prolong shelf life .

Advanced: How to resolve contradictions in reported yields for stereoselective syntheses?

Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Rh), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress (e.g., via TLC or GC-MS) to determine if side products dominate under prolonged reaction times .
  • Cross-Validation : Compare synthetic routes (e.g., chiral pool vs. kinetic resolution) to isolate stereochemical bottlenecks .

Table 1: Representative Synthetic Conditions for Sulfonyl Chloride Derivatives

StepReagents/CatalystsConditionsKey OutcomeReference
Cyclopentane OxidationPd(OAc)₂, chiral ligand80°C, THF, N₂ atmosphereEnantiomeric ratio 95:5
SulfonationSOCl₂, DCM0°C, 2 h85% yield, minimal hydrolysis
PurificationSilica gel chromatographyHexane/EtOAc (3:1)>99% purity

Advanced: What safety protocols are critical for handling (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride in exothermic reactions?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of SO₂ or HCl vapors .
  • Cooling Systems : Employ jacketed reactors to dissipate heat during sulfonation .
  • PPE : Wear acid-resistant gloves (e.g., nitrile) and safety goggles .
  • Neutralization Traps : Install scrubbers with NaOH solutions to neutralize gaseous byproducts .

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